molecular formula C10H12FIN2O2 B2821843 (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1034658-67-7

(6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B2821843
CAS No.: 1034658-67-7
M. Wt: 338.121
InChI Key: DYQCBPRXZVCWTJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H14FIN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains functional groups such as a fluoro, iodo, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-fluoro-4-iodopyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide. Reactions are usually conducted at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide would yield the corresponding azide derivative.

    Hydrolysis: The major products are 6-fluoro-4-iodopyridin-3-amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with molecular targets, such as enzymes or receptors. The fluoro and iodo groups can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(6-chloro-4-iodopyridin-3-yl)carbamate: Similar structure but with a chloro group instead of a fluoro group.

    tert-Butyl N-(6-bromo-4-iodopyridin-3-yl)carbamate: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

tert-Butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate is unique due to the presence of both fluoro and iodo groups, which can participate in distinct types of chemical interactions. The fluoro group can enhance the compound’s stability and lipophilicity, while the iodo group can serve as a versatile handle for further functionalization through substitution reactions.

Properties

IUPAC Name

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQCBPRXZVCWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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